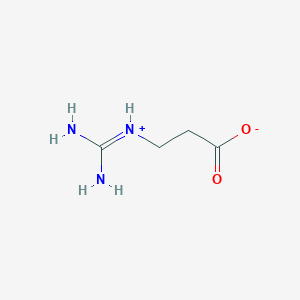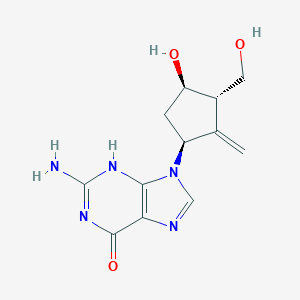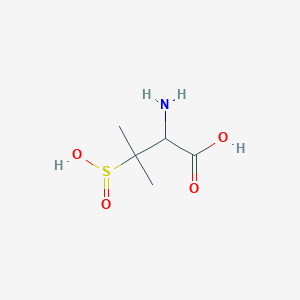
3-Guanidinopropionic acid
Overview
Description
Scientific Research Applications
RGX-202 has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 3-Guanidinopropionic acid (3-GPA) is the creatine transporter . This transporter is responsible for the uptake of creatine, a molecule that plays a crucial role in energy storage and transfer within cells .
Mode of Action
3-GPA acts by competitively inhibiting the creatine transporter . This means it binds to the transporter and prevents creatine from being taken up into cells . As a result, the intracellular concentrations of creatine and phosphocreatine decrease over time .
Biochemical Pathways
The inhibition of creatine transport by 3-GPA affects the creatine kinase system , a key player in cellular energy transport . This system buffers ADP concentration by transferring high-energy phosphate groups between creatine and ADP . The decrease in intracellular creatine and phosphocreatine concentrations caused by 3-GPA leads to a shift from glycolytic to oxidative metabolism in skeletal muscle .
Pharmacokinetics
It is known that 3-gpa and other creatine analogs are themselves transported by the creatine transporter .
Result of Action
The action of 3-GPA leads to several effects at the molecular and cellular levels. In skeletal muscle, the shift to oxidative metabolism induced by 3-GPA increases cellular glucose uptake and enhances fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism is less pronounced, and myocardial contractility is modestly reduced . In brain tissue, adaptations in energy metabolism result in enhanced ATP stability and increased survival during hypoxia .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-GPA has been shown to competitively inhibit creatine transport across the plasmalemma . It interacts with the creatine transporter, and other creatine analogs appear to be transported themselves by the creatine transporter . Uptake was shown to be inhibited most efficiently and in a competitive manner by 3-GPA .
Cellular Effects
3-GPA has been shown to decrease intracellular creatine and phosphocreatine in all tissues studied . In skeletal muscle, this effect induced a shift from glycolytic to oxidative metabolism, increased cellular glucose uptake, and increased fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism was less pronounced .
Molecular Mechanism
3-GPA is an endogenous AMP-activated protein kinase (AMPK) stimulator and PPARγ coactivator 1α (PGC-1α) activator . AMPK is an enzyme involved in cellular energy homeostasis . PGC-1α activation results in enhanced expression of AMPK, as well as genes for oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
When fed to rats and mice, 3-GPA was shown to cause the concentrations of creatine and phosphocreatine in heart and skeletal muscle to progressively decrease over time . Furthermore, in animals fed 3-GPA, the accumulation of these creatine analogs within the tissues is paralleled by a decline in intracellular creatine and phosphocreatine concentrations .
Dosage Effects in Animal Models
In animal models of non-insulin-dependent diabetes mellitus (NIDDM), 3-GPA improved insulin sensitivity and promoted weight loss selectively from adipose tissue . Treatment of animals with 3-GPA has not only been shown to significantly lower body weight, but also retards growth relative to normal controls . 3-GPA will even cause young animals to stop eating and often die .
Metabolic Pathways
3-GPA may be formed by L-arginine:glycine amidinotransferase through transamidination between arginine and β-alanine . It plays a pivotal role in the storage and utilization of phosphate-bound energy via creatine kinase in the brain, thus serving to maintain energy homeostasis in the brain .
Transport and Distribution
3-GPA is transported and distributed within cells and tissues via the creatine transporter . It has been shown to competitively inhibit creatine transport across the plasmalemma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGX-202 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of RGX-202 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also involve the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
RGX-202 undergoes several types of chemical reactions, including:
Oxidation: RGX-202 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: RGX-202 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of RGX-202 with different chemical properties .
Comparison with Similar Compounds
Similar Compounds
Sarepta ElevidysTM SRP-9001: Another gene therapy designed to deliver a transgene for a microdystrophin with functional elements similar to RGX-202.
Pfizer PF-06939926: A gene therapy targeting the same pathway as RGX-202.
Solid Biosciences SGT-003: Another investigational gene therapy with a similar mechanism of action.
Uniqueness of RGX-202
RGX-202 is unique among its class of compounds due to its specific targeting of the creatine transporter SLC6A8. This targeted approach allows for a more precise disruption of cellular energy metabolism, making it a promising candidate for treating diseases that rely on this pathway. Additionally, RGX-202 has shown a favorable safety profile in clinical studies, with minimal adverse effects .
Properties
IUPAC Name |
3-(diaminomethylideneamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXSJLYVJEBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188795 | |
| Record name | Guanidinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Guanidinopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
353-09-3 | |
| Record name | β-Guanidinopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-guanidinopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ompenaclid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)



![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)


![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)



